molecular formula C14H10Br2N2S B2453667 2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole CAS No. 313253-11-1

2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole

Cat. No.: B2453667
CAS No.: 313253-11-1
M. Wt: 398.12
InChI Key: ZQAFWGSBZRJODK-UHFFFAOYSA-N
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Description

2-((2,4-Dibromobenzyl)thio)-1H-benzo[d]imidazole (CAS 313253-11-1) is a high-purity benzimidazole derivative offered for advanced research applications. With a molecular formula of C14H10Br2N2S and a molecular weight of 398.12 g/mol , this compound is a solid of interest in medicinal chemistry. The 1H-benzo[d]imidazole core is a significant pharmacophore, known for its wide range of therapeutic properties . Research into similar benzimidazole derivatives has demonstrated potent activity against challenging pathogens, including Staphylococcus aureus (including MRSA strains) and Mycobacterium smegmatis . Furthermore, certain analogues have shown promising antibiofilm activity, capable of inhibiting biofilm formation and eradicating cells within mature biofilms, which is crucial for addressing antibiotic-resistant infections . The mechanism of action for benzimidazole compounds often involves targeting critical biological pathways. For instance, some function by inhibiting the fungal mitochondrial electron transport chain, specifically targeting succinate-cytochrome c reductase . Others may interact with bacterial targets such as (p)ppGpp synthetases/hydrolases (affecting the stringent response), FtsZ proteins (disrupting cell division), or pyruvate kinases . Researchers can leverage this compound as a key intermediate or building block for developing novel therapeutic agents, particularly in the fight against drug-resistant bacteria and fungi. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(2,4-dibromophenyl)methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2N2S/c15-10-6-5-9(11(16)7-10)8-19-14-17-12-3-1-2-4-13(12)18-14/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAFWGSBZRJODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC3=C(C=C(C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole typically involves the reaction of 2,4-dibromobenzyl chloride with 2-mercaptobenzimidazole under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures (80-100°C) for several hours to ensure complete conversion .

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts, such as copper or palladium complexes, can also enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. In medicinal applications, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. The compound’s thioether group can also interact with metal ions, forming stable complexes that contribute to its corrosion-inhibiting properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly effective in applications requiring strong interactions with metal surfaces or specific biological targets .

Biological Activity

2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole is a heterocyclic compound that has garnered attention due to its unique structural properties and potential biological activities. The compound features a benzimidazole core with a 2,4-dibromobenzylthio group, which influences its electronic and steric characteristics. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry.

The biological activity of imidazole derivatives, including this compound, is largely attributed to their ability to interact with various biological targets. These interactions often involve the formation or disruption of chemical bonds with enzymes or receptors involved in critical biochemical pathways.

Key Mechanisms

  • Enzyme Inhibition : Imidazole derivatives are known to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo pyrimidine biosynthetic pathway. This inhibition can lead to reduced proliferation of cancer cells and may have therapeutic implications in autoimmune diseases .
  • Antimicrobial Activity : Compounds in this class have demonstrated significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria .

Pharmacological Properties

The pharmacokinetic profile of this compound suggests good bioavailability and potential as a substrate for P-glycoprotein (P-gp) transporters, as well as being an inhibitor of cytochrome P450 3A4 (CYP3A4). These properties enhance its therapeutic applicability by improving absorption and reducing metabolic degradation .

Biological Activity Studies

Recent studies have focused on evaluating the antitumor and antimicrobial activities of this compound.

Antitumor Activity

In vitro studies have shown that this compound exhibits promising antitumor effects against various cancer cell lines. For instance, it has been tested against human lung cancer cell lines such as A549 and HCC827 using MTS cytotoxicity assays. The results indicate that the compound can significantly inhibit cell proliferation with IC50 values ranging from 2.12 µM to 5.13 µM depending on the cell line and assay conditions .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated using broth microdilution methods against Escherichia coli and Staphylococcus aureus. The findings demonstrated that this compound possesses notable antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with similar compounds was conducted:

Compound NameAntitumor Activity (IC50 µM)Antimicrobial Activity
This compoundA549: 2.12 ± 0.21Effective against E. coli
2-(4-pyridyl)benzimidazoleNot specifiedModerate activity
4,5-diphenyl-imidazol-1,2,3-triazole hybridsHigher IC50 valuesVariable effectiveness

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Treatment : A study demonstrated its effectiveness in inhibiting cell growth in lung cancer models, suggesting its potential as a lead compound for developing new anticancer therapies .
  • Infectious Disease Management : Research indicates that derivatives of this compound could serve as effective treatments for bacterial infections due to their ability to disrupt bacterial cell integrity .

Q & A

Q. What are the common synthetic routes for 2-((2,4-dibromobenzyl)thio)-1H-benzo[d]imidazole, and how do reaction conditions influence yield and purity?

Synthesis typically involves alkylation of 2-mercaptobenzimidazole with 2,4-dibromobenzyl halides. Key methods include:

  • Thiol-Alkylation : Reacting 2-mercaptobenzimidazole with 2,4-dibromobenzyl bromide in polar aprotic solvents (e.g., DMF) under basic conditions (K₂CO₃) to form the thioether linkage. Yields range from 65–78% depending on stoichiometry and temperature .
  • Catalytic Optimization : Use of Mn(OAc)₃ as a mediator enhances regioselectivity and reduces side reactions, achieving 80–85% yield at 80°C in acetic acid .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%), confirmed by melting point consistency (e.g., 175–180°C) .

Q. How is structural characterization of this compound performed, and what analytical discrepancies require resolution?

  • NMR Analysis : ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 7.2–8.1 ppm) and the thioether bridge (δ 4.5–4.8 ppm for SCH₂). Discrepancies in integration ratios may arise from tautomerism in the benzimidazole core .
  • Mass Spectrometry : HREI-MS provides exact mass validation (e.g., [M+H]⁺ at m/z 436.9). Deviations >0.005 Da suggest impurities or isotopic interference (e.g., bromine isotopes) .
  • Elemental Analysis : Carbon/nitrogen ratios must align within ±0.3% of theoretical values to confirm stoichiometry .

Q. What solvent systems and chromatographic methods are optimal for isolating this compound?

  • TLC Monitoring : Use n-hexane:ethyl acetate (8:2) for Rf ≈ 0.77 .
  • Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) resolves byproducts like unreacted dibromobenzyl halides .
  • HPLC Purity : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >99% purity for biological assays .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound with biological targets?

  • Target Selection : Prioritize enzymes with cysteine-rich active sites (e.g., EGFR, cyclooxygenase) due to thioether reactivity .
  • Docking Workflow :
    • Prepare ligand structures with optimized geometry (DFT at B3LYP/6-31G* level).
    • Use AutoDock Vina for flexible docking; the dibromophenyl group shows hydrophobic interactions with residues like Leu694 in EGFR .
    • Validate with MD simulations (100 ns) to assess binding stability .
  • Contradictions : Discrepancies between in silico predictions and in vitro IC₅₀ values may arise from solvation effects or target conformational flexibility .

Q. What strategies improve the compound’s bioavailability and metabolic stability in preclinical studies?

  • Lipophilicity Optimization : LogP ≈ 3.5 (calculated) suggests moderate permeability. Introduce polar groups (e.g., methoxy) to reduce hepatic clearance .
  • Prodrug Design : Mask the thioether as a sulfoxide (e.g., using SiO₂ catalysis) to enhance solubility and reduce first-pass metabolism .
  • ADMET Profiling : Microsomal stability assays (human liver microsomes) indicate t½ ≈ 45 min; CYP3A4 is the primary metabolizer .

Q. How does substituent variation on the benzimidazole core affect antimicrobial activity?

  • SAR Insights :
    • Electron-Withdrawing Groups (Br, Cl) : Enhance activity against S. aureus (MIC = 8 µg/mL) by increasing electrophilicity .
    • Hydrophobic Substituents : 2,4-Dibromobenzyl improves membrane penetration, outperforming methyl or methoxy analogs .
    • Contradictions : Nitro groups reduce activity (MIC >64 µg/mL) due to increased toxicity to mammalian cells .
  • Experimental Design : Use broth microdilution assays (CLSI guidelines) with Gram-positive/-negative panels to quantify MIC shifts .

Q. What catalytic systems are effective for large-scale synthesis while minimizing environmental impact?

  • Green Chemistry Approaches :
    • Nano-SiO₂ Catalysis : Achieves 89% yield under solvent-free conditions at 100°C, reducing E-factor by 40% compared to traditional methods .
    • Microwave Assistance : Reduces reaction time from 12 h to 30 min with comparable yields (75–82%) .
  • Waste Management : Bromide byproducts are neutralized with AgNO₃ to recover AgBr, minimizing halide pollution .

Methodological Challenges and Data Interpretation

Q. How are conflicting cytotoxicity data between in vitro and in vivo models resolved?

  • In Vitro vs. In Vivo Discrepancies :
    • Example : In vitro IC₅₀ = 12 µM (HeLa cells) vs. in vivo LD₅₀ >200 mg/kg (murine models).
    • Resolution : Assess plasma protein binding (PPB >90% reduces free drug concentration) and metabolite profiling (e.g., sulfoxide formation) .
  • 3D Tumor Models : Use spheroids or organoids to better replicate in vivo heterogeneity and stromal interactions .

Q. What computational tools are recommended for predicting off-target interactions?

  • Tools : SwissTargetPrediction (probability >0.7 for kinases), SEA (Similarity Ensemble Approach) for GPCRs.
  • Validation : Kinase inhibition assays (e.g., EGFR, VEGFR2) confirm predicted off-targets with Ki <10 µM .

Q. How do isotopic patterns (e.g., bromine) complicate mass spectral interpretation?

  • Bromine Isotopes : Natural abundance (⁷⁹Br: 50.7%, ⁸¹Br: 49.3%) creates [M+2] peaks at ~1:1 ratio.
  • Resolution : High-resolution MS (HRMS) distinguishes isotopic clusters from adducts (e.g., [M+Na]⁺) .

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